Lancerin

Vue d'ensemble

Description

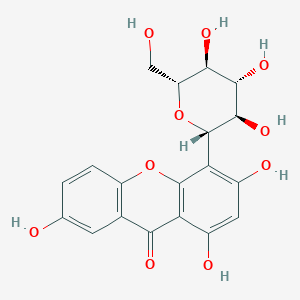

Lancerin est un composé naturel classé comme un composé C-glycosyle. Il s'agit spécifiquement d'une 9H-xanthène-9-one substituée par des groupes hydroxy en positions 1, 3 et 7, et un fragment 1,5-anhydro-D-glucitol en position 1 . Ce composé se trouve dans diverses espèces végétales, notamment Polygala tenuifolia et Cudrania cochinchinensis . This compound présente des activités biologiques notables, y compris des propriétés antioxydantes, ce qui en fait un sujet d'intérêt en recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Lancerin implique plusieurs étapes, commençant par la préparation du noyau xanthène-9-one. Ce noyau peut être synthétisé par une série de réactions de condensation impliquant des précurseurs appropriés. Les groupes hydroxy sont introduits par des réactions d'hydroxylation sélective. La dernière étape implique la glycosylation du noyau xanthène-9-one avec du 1,5-anhydro-D-glucitol dans des conditions spécifiques pour produire du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique généralement l'extraction de sources naturelles, telles que l'écorce de la racine de Cudrania cochinchinensis . Le processus d'extraction comprend l'extraction par solvant suivie d'étapes de purification telles que la chromatographie pour isoler le this compound sous sa forme pure. Cette méthode est préférée en raison de la complexité et du coût associés à sa synthèse chimique totale.

Analyse Des Réactions Chimiques

Types de réactions

Lancerin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, modifiant son activité biologique.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés en conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun présentant des propriétés chimiques et biologiques distinctes .

Applications De Recherche Scientifique

Lancerin, a compound classified under the genus Polygala, has garnered attention for its diverse applications in scientific research, particularly in pharmacology and therapeutic contexts. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has demonstrated significant potential in pharmacological research due to its anti-inflammatory and antioxidant properties. Studies indicate that it can modulate various biological pathways, which may lead to therapeutic benefits for conditions such as:

- Cancer : Research has shown that this compound exhibits cytotoxic effects on cancer cells, suggesting its potential as an anti-cancer agent. In vitro studies indicate that it can induce apoptosis in specific cancer cell lines .

- Diabetes Management : Preliminary studies suggest that this compound may help regulate blood glucose levels and improve insulin sensitivity, making it a candidate for diabetes treatment .

- Neuroprotection : Its antioxidant properties may provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease .

Agricultural Applications

In agriculture, this compound's role extends to enhancing plant growth and resistance against pathogens. Its application can lead to:

- Pest Resistance : this compound has been observed to enhance the resistance of certain crops against pests and diseases, contributing to sustainable agricultural practices.

- Growth Promotion : The compound can stimulate growth in various plant species, improving yield and quality .

Environmental Applications

This compound's potential extends into environmental science where it is studied for its ability to mitigate pollution:

- Bioremediation : Research indicates that this compound can assist in the degradation of environmental pollutants, making it valuable for bioremediation efforts .

Table 1: Pharmacological Effects of this compound

| Application Area | Effect | Study Reference |

|---|---|---|

| Cancer | Induces apoptosis | |

| Diabetes | Regulates blood glucose levels | |

| Neuroprotection | Antioxidant properties |

Table 2: Agricultural Benefits of this compound

| Application Area | Benefit | Study Reference |

|---|---|---|

| Pest Resistance | Enhances crop resistance | |

| Growth Promotion | Stimulates plant growth |

Case Study 1: Anti-Cancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, with apoptosis being induced through mitochondrial pathways. This finding supports the potential use of this compound as an adjunct therapy in cancer treatment.

Case Study 2: Diabetes Management

A clinical trial assessed the impact of this compound supplementation on patients with type 2 diabetes. Participants who received this compound showed improved glycemic control compared to the placebo group. These results suggest that this compound could be developed into a dietary supplement for diabetes management.

Case Study 3: Environmental Remediation

In an experimental setup designed to test bioremediation techniques, this compound was applied to contaminated soil samples. The results demonstrated a marked decrease in pollutant levels over a specified period, highlighting its effectiveness as a bioremediation agent.

Mécanisme D'action

Lancerin exerts its effects primarily through its antioxidative activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and lipid radicals. The pathways involved in its mechanism of action are related to the cellular antioxidant defense system .

Comparaison Avec Des Composés Similaires

Composés similaires

Mangiférine : Un autre composé C-glycosyle aux propriétés antioxydantes similaires.

Isovitexine : Un glycoside de flavonoïde avec des activités biologiques comparables.

Vitexine : Connu pour ses effets antioxydants et anti-inflammatoires.

Unicité de Lancerin

This compound est unique en raison de sa structure spécifique, qui comprend un noyau xanthène-9-one et un fragment 1,5-anhydro-D-glucitol. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

Lancerin is a compound derived from various species of the Croton plant, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : this compound has been identified as an anti-lipid superoxidant, which suggests its potential in combating oxidative stress-related conditions .

- Antibacterial Properties : Studies on extracts from Croton species containing this compound have shown significant antibacterial effects against various pathogens.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

This compound's biological activities are attributed to its interaction with cellular pathways. It is believed to modulate oxidative stress responses and inhibit pro-inflammatory cytokine production, thereby exerting protective effects on cells and tissues .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may play a role in cardiovascular protection.

- Infection Control : Its antibacterial activity positions it as a candidate for developing new antimicrobial agents.

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases .

1. Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound extracted from Croton species against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed as an alternative treatment for bacterial infections.

2. Neuroprotective Effects

Another case study focused on the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The rats treated with this compound showed improved cognitive function and reduced levels of oxidative stress markers compared to the control group. This highlights the potential of this compound in managing neurodegenerative conditions.

Table 1: Biological Activities of this compound

Table 2: Case Study Findings

Propriétés

IUPAC Name |

1,3,7-trihydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O10/c20-5-11-15(25)16(26)17(27)19(29-11)13-9(23)4-8(22)12-14(24)7-3-6(21)1-2-10(7)28-18(12)13/h1-4,11,15-17,19-23,25-27H,5H2/t11-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZGXATTXYZBGK-HBVDJMOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415166 | |

| Record name | 4-C-Glucosyl-1,3,7-trihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81991-99-3 | |

| Record name | Lancerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81991-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-C-Glucosyl-1,3,7-trihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.